molecular formula C26H24N2O5 B604727 Dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate CAS No. 547769-61-9

Dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate

Cat. No.: B604727
CAS No.: 547769-61-9
M. Wt: 444.5g/mol
InChI Key: QYYFJCSVYHKMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate is a useful research compound. Its molecular formula is C26H24N2O5 and its molecular weight is 444.5g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalysis by Urea Under Ultrasound Another application in synthesis involves the catalysis by urea under ultrasound conditions. The synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives was achieved with high yields in aqueous media, showcasing the compound's role in eco-friendly and efficient synthesis methods (Li et al., 2012).

Crystal Structure and Molecular Packing Studies have also delved into the crystal structure of related compounds, revealing that the cyclohexanone ring exhibits a chair conformation, and methoxycarbonyl groups orient in opposite directions with respect to the cyclohexanone ring. This structural insight is crucial for understanding the compound's behavior in various applications, such as material sciences and molecular engineering (Begum et al., 2012).

Synthesis and Structure of Derivatives Further research has focused on synthesizing and characterizing derivatives of the compound. For instance, the synthesis and crystal structure of certain derivatives were characterized by X-ray single-crystal diffraction, revealing the molecular conformation and packing in the crystal lattice, which is vital for understanding the material properties and potential applications (Shi et al., 2007).

Properties

IUPAC Name

dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)cyclohexene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-15-5-9-17(10-6-15)21-19(24(30)32-3)23(29)20(25(31)33-4)22(26(21,13-27)14-28)18-11-7-16(2)8-12-18/h5-12,19,21-22,29H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYFJCSVYHKMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=C(C(C2(C#N)C#N)C3=CC=C(C=C3)C)C(=O)OC)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.